molecular formula C11H14ClNO2S B1285851 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride CAS No. 61322-63-2

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1285851
CAS RN: 61322-63-2
M. Wt: 259.75 g/mol
InChI Key: NNSSXXRHGRLDJP-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride”

The compound this compound is a derivative of dihydrothiophene dioxides, which are sulfur-containing heterocycles. These compounds have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the benzylamino group suggests potential reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-1,2-benzisothiazole-1,1-dioxides, involves heating saccharin with hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide . Modified procedures for synthesizing dihydrothiophene dioxide derivatives include condensation reactions between methylated dihydrothiophene dioxides and aromatic aldehydes . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the structure of similar compounds, revealing bond lengths and angles that are indicative of their reactivity . For instance, the C–N bond lengths and the central C–N–C bond angle in 3-benzylamino-1,2-benzisothiazole 1,1-dioxide are similar to its ether pseudosaccharyl derivative, which could imply similar structural characteristics for the compound .

Chemical Reactions Analysis

The reactivity of dihydrothiophene dioxides can be inferred from studies on similar compounds. For example, photochemical synthesis methods have been used to create α-oxygenated benzothiophenedioxides, which exhibit interesting reactivity such as the exchange of hydroxy groups with alkoxy groups . Tandem dimerization and ring-opening reactions have been observed in substituted 3-bromothiophene 1,1-dioxides, leading to the formation of trisubstituted benzenes . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrothiophene dioxide derivatives can be characterized using spectroscopic techniques such as IR and NMR . Quantum-chemical calculations and X-ray structural analysis provide insights into the electronic structure and molecular geometry . The solubility, stability, and reactivity in different solvents can be assessed through experimental studies and computational methods, as seen in the analysis of related compounds .

properties

IUPAC Name

N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSSXXRHGRLDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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